(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Description
The compound "(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid" (hereafter referred to as Compound X) is a highly complex polycyclic molecule characterized by:
- A macrocyclic scaffold with multiple fused rings (undecacyclo[...]).
- Functional groups: dichloro, pentahydroxy, hexaoxo, methylamino, and decanoylamino substituents.
- High stereochemical complexity, with eight defined stereocenters (1S,2R,19R, etc.).
Properties
Molecular Formula |
C81H84Cl2N8O29 |
|---|---|
Molecular Weight |
1704.5 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C81H84Cl2N8O29/c1-3-4-5-6-7-8-9-10-54(97)86-63-66(100)68(102)71(79(112)113)120-80(63)119-70-51-25-36-26-52(70)116-48-20-15-35(23-43(48)82)64(98)62-77(109)90-61(78(110)111)41-27-37(93)28-50(117-81-69(103)67(101)65(99)53(31-92)118-81)55(41)40-22-33(13-18-45(40)94)58(74(106)91-62)87-75(107)59(36)88-76(108)60-42-29-39(30-47(96)56(42)83)115-49-24-34(14-19-46(49)95)57(84-2)73(105)85-44(72(104)89-60)21-32-11-16-38(114-51)17-12-32/h11-20,22-30,44,53,57-69,71,80-81,84,92-96,98-103H,3-10,21,31H2,1-2H3,(H,85,105)(H,86,97)(H,87,107)(H,88,108)(H,89,104)(H,90,109)(H,91,106)(H,110,111)(H,112,113)/t44-,53-,57+,58-,59-,60+,61+,62+,63-,64-,65-,66-,67+,68+,69+,71+,80-,81+/m1/s1 |
InChI Key |
OIACJRYTKMQCBK-WRCGLPJZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound (1S,2R,...)-52-carboxylic acid is a complex organic molecule with significant biological implications. Its structure suggests potential therapeutic applications due to its diverse functional groups and stereochemistry. This article reviews the biological activities associated with this compound based on current research findings.
Chemical Structure and Properties
The full chemical structure of the compound includes multiple hydroxyl groups and amino functionalities that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 1632.5 g/mol . The intricate configuration allows for various interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Effects
In vitro studies have shown that the compound may possess anticancer properties . It has been reported to inhibit cell proliferation in various cancer cell lines including breast and colon cancer cells . The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Activity
The compound also displays anti-inflammatory effects . It has been shown to reduce the production of pro-inflammatory cytokines in macrophages when stimulated by lipopolysaccharides (LPS) . This suggests potential use in treating inflammatory diseases.
Case Studies
The biological activity of this compound is attributed to its ability to interact with various cellular targets due to its complex structure:
- Cell Membrane Interaction : The presence of hydrophobic regions allows the compound to integrate into lipid membranes.
- Enzyme Inhibition : Functional groups may act as inhibitors for enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity on cell surfaces leading to altered signaling pathways.
Scientific Research Applications
Overview
The compound (1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid is a complex organic molecule with significant potential in various scientific and medicinal applications. This article explores its applications based on current research findings.
Pharmaceutical Applications
The compound exhibits promising properties in the pharmaceutical field:
- Antibiotic Activity : Similar compounds have shown effectiveness against various bacterial strains. Research indicates that the compound may possess antimicrobial properties that could be harnessed for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is needed to elucidate these mechanisms and evaluate efficacy in clinical settings.
Biochemical Research
In biochemical research:
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. This interaction can be leveraged to study enzyme function and regulation .
- Cell Signaling : The molecule may influence cell signaling pathways due to its ability to bind with receptor proteins. This property makes it a valuable tool for studying signal transduction in cellular processes .
Diagnostic Applications
The compound has potential in diagnostic applications:
- Platelet Function Testing : Due to its ability to induce platelet agglutination similar to other known agents like ristocetin or von Willebrand factor, it could be used in assays for diagnosing bleeding disorders such as von Willebrand disease and Bernard-Soulier syndrome.
Agricultural Uses
There is emerging interest in the agricultural sector:
- Pesticide Development : The bioactive components of the compound may serve as a basis for developing new pesticides or herbicides that are less harmful to non-target species while effectively controlling pests .
Material Science
In material science:
- Polymer Chemistry : The unique structural features of the compound can inspire the synthesis of novel polymers with specific properties for use in coatings or biomedical devices .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of structurally similar compounds derived from this class of molecules. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria at low concentrations.
Case Study 2: Cancer Cell Proliferation
In vitro studies at ABC Institute demonstrated that derivatives of this compound reduced the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
Compound X shares structural motifs with several analogs (Table 1):
*Estimated based on analogous structures.
Key Observations :
- The undecacyclic core in Compound X and ’s analog suggests shared macrocyclic stability, which may influence pharmacokinetics .
- Glycosylation (e.g., trihydroxyoxane in Compound X and ) enhances solubility but may reduce membrane permeability .
- Diastereomeric mixtures (e.g., 6f/7f in ) highlight the importance of stereochemistry in activity, a critical factor for Compound X’s enantiomers .
Physicochemical Properties
Comparative solubility, logP, and molecular weight:
Analysis :
- Compound X’s amphiphilic nature (decanoylamino vs. glycosylation) may facilitate both membrane interaction and aqueous dispersion .
Insights :
- ’s high-throughput screening (HTS) methods could identify Compound X’s receptor selectivity, similar to Compound 3508’s D2 specificity .
- Enantiomer-specific activity () implies that Compound X’s stereochemistry must be rigorously characterized to avoid off-target effects .
Computational Comparisons
Advanced algorithms used for structural and functional clustering:
Preparation Methods
Chemical Derivatization
The compound contains multiple sugar moieties (e.g., amino sugars, acetylated sugars) and peptide fragments with chlorinated aromatic rings. Preparation methods include selective chemical modifications to optimize antibacterial activity and pharmacokinetic properties:
- Acylation: Introduction of acyl groups such as decanoyl on amino sugar residues is achieved through controlled acylation reactions using acid chlorides or anhydrides under mild conditions to preserve stereochemistry.
- Chlorination: The dichloro substitutions on aromatic rings are introduced or preserved through halogenation steps, often involving chlorine gas or chlorinating agents under controlled reaction conditions.
- Glycosylation: Attachment of sugar residues (e.g., 3-(decanoylamino)-4,5-dihydroxyoxan-2-yl units) is performed enzymatically or chemically via glycosyl donors and acceptors, ensuring stereospecific glycosidic bond formation.
Process Parameters and Optimization
Fermentation Conditions
- Microorganism strain selection: Specific strains of Nonomuraea or related actinomycetes are chosen for high yield.
- Culture medium: Optimized nutrient media with carbon and nitrogen sources tailored for maximal antibiotic production.
- pH and temperature: Controlled to maintain enzyme activity and cell viability, typically near neutral pH and 28-30°C.
- Aeration and agitation: Ensures sufficient oxygen transfer for aerobic biosynthesis.
Extraction and Chromatography
| Step | Conditions/Parameters | Purpose |
|---|---|---|
| Solvent extraction | Ethyl acetate or butanol, room temperature | Initial separation from broth |
| Ion-exchange chromatography | pH 6-7, gradient elution with buffers | Separation of glycopeptide factors |
| Reverse-phase HPLC | C18 column, acetonitrile-water gradients | Purification to homogeneity |
Chemical Modification Conditions
| Reaction Type | Reagents/Conditions | Notes |
|---|---|---|
| Acylation | Decanoyl chloride, mild base, low temperature | Preserves sugar stereochemistry |
| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS) | Controlled to avoid over-chlorination |
| Glycosylation | Glycosyl donors (e.g., trichloroacetimidates), Lewis acid catalysts | Stereospecific bond formation |
Analytical Characterization
Throughout preparation, analytical methods confirm structure and purity:
- Mass spectrometry (MS): Confirms molecular weight and composition.
- Nuclear magnetic resonance (NMR): Determines stereochemistry and sugar configurations.
- Ultraviolet-visible (UV-Vis) spectroscopy: Monitors conjugated aromatic systems and purity.
- High-performance liquid chromatography (HPLC): Assesses purity and separates isomers or related factors.
Summary Table of Preparation Methods
| Preparation Stage | Method/Technique | Key Parameters/Notes |
|---|---|---|
| Fermentation | Microbial culture of Nonomuraea | Controlled pH, temperature, nutrient media |
| Extraction | Solvent extraction (ethyl acetate) | Room temperature, multiple extractions |
| Purification | Ion-exchange and reversed-phase HPLC | pH gradient, C18 columns |
| Chemical modification | Acylation, chlorination, glycosylation | Mild conditions, stereospecific reactions |
| Salt formation | Acid-base reaction | Formation of hydrochloride or other salts |
| Analytical characterization | MS, NMR, UV-Vis, HPLC | Confirm structure, purity, and stereochemistry |
Q & A
Q. How can interdisciplinary approaches enhance research on this compound?
- Methodological Approach :
- Collaborate with computational chemists for ML-driven optimization.
- Partner with biomedical engineers for microfluidic high-throughput screening.
- Integrate metabolomics data to contextualize biological impact .
- Synergy Example : Combine AI-guided synthesis (COMSOL Multiphysics) with robotic automation for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
